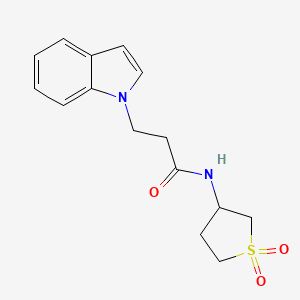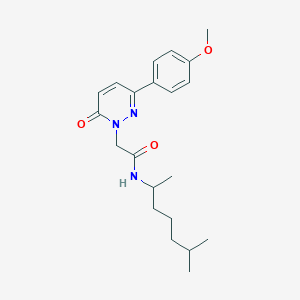
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide is a synthetic organic compound that features a unique combination of a tetrahydrothiophene ring with a sulfone group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could start with the preparation of the tetrahydrothiophene ring, followed by oxidation to introduce the sulfone group. The indole moiety can be introduced through a coupling reaction with a suitable indole derivative. The final step would involve the formation of the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group.
Reduction: Reduction of the sulfone group back to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or further oxidized products, while substitution reactions could introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its indole moiety. The sulfone group might also play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives or sulfone-containing molecules. Examples could be:
- Indole-3-acetic acid
- Sulfones like sulindac
Uniqueness
The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-1-yl)propanamide lies in its combination of a sulfone group with an indole moiety, which could confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C15H18N2O3S/c18-15(16-13-7-10-21(19,20)11-13)6-9-17-8-5-12-3-1-2-4-14(12)17/h1-5,8,13H,6-7,9-11H2,(H,16,18) |
InChI Key |
BXBOAMNASZRVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11143254.png)
![(2S)-3-(Benzylsulfanyl)-2-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}propanoic acid](/img/structure/B11143264.png)
![ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate](/img/structure/B11143267.png)
![(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11143277.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11143282.png)
![(5Z)-3-(3-methoxypropyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11143290.png)
![(2E)-6-(4-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11143292.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143299.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11143309.png)
![N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11143315.png)
![trans-4-{[({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11143318.png)

![(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11143327.png)
![(11E)-14,16-Bis[(2-chloro-6-fluorophenyl)methoxy]-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione](/img/structure/B11143331.png)
